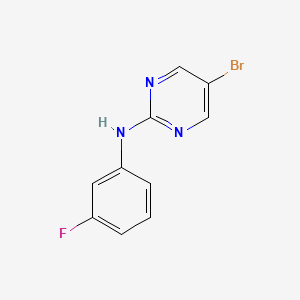

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine

Übersicht

Beschreibung

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a bromine atom at the 5-position and a fluorophenyl group at the N-position of the pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 3-fluoroaniline.

Nucleophilic Substitution: The 5-bromopyrimidine undergoes nucleophilic substitution with 3-fluoroaniline in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

Coupling Reactions: Palladium catalysts, arylboronic acids, bases like potassium phosphate (K3PO4), solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. While detailed studies on this compound are limited, pyrimidine derivatives are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-bromopyrimidin-2-amine: Lacks the fluorophenyl group, making it less versatile in certain applications.

2-amino-5-bromo-1,3-diazine: Another pyrimidine derivative with different substitution patterns.

2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: Known for its anti-inflammatory properties.

Uniqueness

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both bromine and fluorophenyl groups, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

5-Bromo-N-(3-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine derivatives known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.

This compound interacts with various biological targets, primarily through enzyme inhibition. Research indicates that similar compounds in this class can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. The inhibition of CDK6 and CDK9 has been associated with reduced cell proliferation and induction of apoptosis in cancer cells .

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. The compound's ability to target CDKs is particularly noteworthy, as these enzymes are often overexpressed in tumors .

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. It has been observed to reduce levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory processes . This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

3. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, although specific data on this compound is limited. The structural similarities with other known antimicrobial agents indicate potential efficacy against various pathogens .

Case Studies

A recent study explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of standard chemotherapeutic agents used in clinical settings.

Another investigation focused on the compound's anti-inflammatory effects in animal models. Treatment with this compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

Research Findings Summary

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anticancer | Inhibition of CDK6 and CDK9 | Significant reduction in tumor growth |

| Anti-inflammatory | Inhibition of iNOS and COX-2 | Decreased inflammatory response |

| Antimicrobial | Potential inhibition of microbial growth | Needs further investigation |

Eigenschaften

IUPAC Name |

5-bromo-N-(3-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGLVZNFUIKRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.